

# A Head-to-Head Comparison of Preimplantation Genetic Testing (PGT) Assay Methodologies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Preimplantation Genetic Testing (PGT) has revolutionized assisted reproductive technology by enabling the genetic assessment of embryos prior to transfer. This guide provides an objective comparison of the primary PGT assay methodologies, offering a comprehensive overview of their performance, underlying protocols, and suitability for different applications. The information presented is intended to assist researchers and clinicians in making informed decisions when selecting the most appropriate PGT platform for their specific needs.

# Overview of PGT Types

Preimplantation Genetic Testing is broadly categorized into three main types, each addressing a specific genetic concern:

- PGT for Aneuploidy (PGT-A): Screens for an abnormal number of chromosomes
   (aneuploidy) in embryos. This is the most common form of PGT and is often utilized in cases
   of advanced maternal age, recurrent pregnancy loss, or repeated implantation failure.
- PGT for Monogenic/Single-Gene Disorders (PGT-M): Aims to identify embryos affected by a specific single-gene disorder, such as cystic fibrosis or Huntington's disease, when one or both parents are known carriers.
- PGT for Chromosomal Structural Rearrangements (PGT-SR): Used to detect specific chromosomal rearrangements, such as translocations or inversions, in embryos from



individuals who are carriers of such balanced rearrangements.

The selection of a PGT methodology is contingent upon the specific clinical indication and the desired balance between accuracy, resolution, throughput, and cost.



Click to download full resolution via product page

Figure 1: Logical relationship between the different types of Preimplantation Genetic Testing.

# **Comparative Analysis of PGT Assay Methodologies**

The primary technologies employed for PGT include Next-Generation Sequencing (NGS), Array Comparative Genomic Hybridization (aCGH), Quantitative Polymerase Chain Reaction (qPCR), and Karyomapping. Each of these methodologies presents a unique set of advantages and limitations.



| Feature                   | Next-<br>Generation<br>Sequencing<br>(NGS)                                    | Array Comparative Genomic Hybridization (aCGH)      | Quantitative<br>PCR (qPCR)                            | Karyomapping                                             |
|---------------------------|-------------------------------------------------------------------------------|-----------------------------------------------------|-------------------------------------------------------|----------------------------------------------------------|
| Primary<br>Application    | PGT-A, PGT-SR,<br>PGT-M                                                       | PGT-A, PGT-SR                                       | PGT-A                                                 | PGT-M                                                    |
| Accuracy                  | High (>98% for aneuploidy)[1]                                                 | High (>95% for aneuploidy)                          | High for whole<br>chromosome<br>aneuploidy            | High (>97% concordance with direct mutation analysis)[2] |
| Resolution                | High (detects segmental aneuploidies >10 Mb, mosaicism down to 20%)[3] [4][5] | Moderate (detects segmental aneuploidies >10 Mb)[6] | Low (detects whole chromosome aneuploidy only) [6][7] | High (genome-<br>wide linkage<br>analysis)               |
| Detection of<br>Mosaicism | Yes (down to ~20%)[3][4]                                                      | Limited                                             | No                                                    | No                                                       |
| Detection of Triploidy    | Yes (with SNP analysis)                                                       | No                                                  | Yes                                                   | Yes[2]                                                   |
| Turnaround Time           | 10-24 hours[8][9]<br>[10]                                                     | 12-15 hours[6]                                      | 4-12 hours[6]                                         | 2-4 weeks (for<br>results after<br>biopsy)[11]           |
| Cost per Sample           | Moderate to Low                                                               | Moderate                                            | Low                                                   | High                                                     |
| Hands-on Time             | Low to Moderate (automation available)[8][12]                                 | Moderate                                            | High (less<br>amenable to<br>automation)[6]           | Moderate                                                 |

# **Experimental Protocols**





A critical component of any PGT assay is the initial biopsy of the embryo, followed by whole genome amplification (WGA) to generate sufficient DNA for analysis.

# **Trophectoderm Biopsy**

The most common approach for obtaining genetic material from an embryo is through a trophectoderm biopsy, typically performed on day 5 or 6 of development.





#### Trophectoderm Biopsy Workflow

Click to download full resolution via product page

Figure 2: General workflow for trophectoderm biopsy of a blastocyst-stage embryo.



#### **Detailed Protocol:**

- Embryo Culture: Embryos are cultured in vitro to the blastocyst stage (day 5 or 6 post-fertilization).
- Zona Pellucida Opening: A small opening is created in the zona pellucida (the outer shell of the embryo) using a laser. This is often done on day 3 to encourage herniation of the trophectoderm.
- Trophectoderm Herniation: As the blastocyst expands, a portion of the trophectoderm (the cells that will form the placenta) begins to protrude through the opening.
- Biopsy: Using micromanipulation tools, the herniated trophectoderm is held in place, and a biopsy pipette is used to aspirate 5-10 cells. A laser is often used to assist in detaching the cells from the main body of the embryo.
- Tubing: The biopsied cells are carefully washed and placed into a sterile PCR tube for transport to the genetics laboratory.
- Vitrification: The biopsied embryo is immediately vitrified (flash-frozen) to await the results of the genetic testing.

## Whole Genome Amplification (WGA)

Due to the minute amount of DNA obtained from an embryo biopsy, WGA is a crucial step to generate sufficient genetic material for downstream analysis. Common WGA methods include Multiple Displacement Amplification (MDA) and degenerate oligonucleotide-primed PCR (DOP-PCR).

# PGT Assay Workflows Next-Generation Sequencing (NGS) Workflow for PGTA/SR

NGS has become the dominant technology for PGT-A and PGT-SR due to its high resolution, accuracy, and ability to detect mosaicism.





Click to download full resolution via product page

Figure 3: A simplified workflow for Next-Generation Sequencing-based PGT.

#### **Detailed Protocol:**

- Whole Genome Amplification (WGA): DNA from the biopsied cells is amplified.
- Library Preparation: The amplified DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.



- Sequencing: The prepared library is loaded onto an NGS platform (e.g., Illumina MiSeq or Thermo Fisher Ion S5), where the DNA fragments are sequenced.[13]
- Data Analysis: The sequencing reads are aligned to a reference human genome.
   Bioinformatics software is then used to analyze the read depth across each chromosome to detect gains or losses of entire chromosomes or chromosomal segments.[14]
- Reporting: A report is generated indicating the ploidy status of each embryo, including the detection of any whole-chromosome aneuploidies, segmental aneuploidies, or mosaicism.

# Array Comparative Genomic Hybridization (aCGH) Workflow for PGT-A/SR

aCGH was a widely used method for comprehensive chromosome screening before the advent of NGS.





Click to download full resolution via product page

Figure 4: A simplified workflow for Array CGH-based PGT.

#### **Detailed Protocol:**

• Whole Genome Amplification (WGA): DNA from the biopsied cells is amplified.



- Fluorescent Labeling: The amplified embryo DNA is labeled with one fluorescent dye (e.g., green), and a reference DNA sample (from a known euploid individual) is labeled with a different fluorescent dye (e.g., red).[15]
- Microarray Hybridization: The labeled embryo and reference DNA are mixed and hybridized to a microarray slide containing thousands of DNA probes representing specific locations across the human genome.
- Microarray Scanning: The microarray is scanned to measure the intensity of the two fluorescent signals at each probe location.
- Data Analysis: The ratio of the two fluorescent signals is calculated for each probe.
   Deviations from the expected ratio indicate gains or losses of chromosomal material in the embryo.[15]
- Reporting: A report is generated detailing the chromosomal status of the embryo.

## Quantitative PCR (qPCR) Workflow for PGT-A

qPCR is a rapid and cost-effective method for detecting whole-chromosome aneuploidies.





Click to download full resolution via product page

Figure 5: A simplified workflow for qPCR-based PGT-A.

#### **Detailed Protocol:**

- Whole Genome Amplification (WGA): DNA from the biopsied cells is amplified.
- qPCR Reaction: The amplified DNA is subjected to multiple qPCR reactions using primers specific to several loci on each chromosome.
- Data Analysis: The amount of DNA for each chromosome is quantified by measuring the fluorescence generated during the PCR amplification. This is compared to a reference gene to determine the copy number of each chromosome.
- Reporting: A report is generated indicating the presence of any whole-chromosome aneuploidies.



# **Karyomapping Workflow for PGT-M**

Karyomapping is a genome-wide linkage analysis technique used for PGT-M that does not require the development of a specific test for each mutation.[16]



Click to download full resolution via product page

Figure 6: A simplified workflow for Karyomapping-based PGT-M.

#### **Detailed Protocol:**

- DNA Collection: DNA samples are collected from both parents and a "reference" individual, who is typically a close relative with a known genetic status for the disorder in question (e.g., an affected child).
- Whole Genome Amplification (WGA): DNA from the embryo biopsy is amplified.



- SNP Genotyping: The DNA from the parents, the reference, and the embryo are genotyped using a high-density single-nucleotide polymorphism (SNP) array. This array analyzes hundreds of thousands of SNPs across the genome.[16]
- Haplotype Analysis: Bioinformatics software is used to create a "fingerprint" of the chromosomes carrying the defective gene in the parents by analyzing the SNP data. The embryo's SNP profile is then compared to the parental fingerprints to determine if it has inherited the chromosome carrying the mutation.[16]
- Reporting: A report is generated indicating whether the embryo is affected, a carrier, or unaffected by the specific monogenic disorder.

#### Conclusion

The field of Preimplantation Genetic Testing is continually evolving, with ongoing advancements in technology and data analysis. Next-Generation Sequencing has emerged as the leading methodology for PGT-A and PGT-SR, offering a superior combination of accuracy, resolution, and the ability to detect mosaicism.[5][17] For PGT-M, Karyomapping provides a powerful and versatile tool for the detection of a wide range of single-gene disorders.[16] While aCGH and qPCR have been largely superseded by NGS for comprehensive aneuploidy screening, qPCR remains a rapid and cost-effective option for detecting whole-chromosome aneuploidies. The choice of the most appropriate PGT assay is a critical decision that should be based on a thorough understanding of the clinical context, the specific genetic information required, and the performance characteristics of each available platform.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pfcla.com [pfcla.com]
- 2. academic.oup.com [academic.oup.com]



- 3. Next-Generation Sequencing (NGS)-Based Preimplantation Genetic Testing for Aneuploidy (PGT-A) of Trophectoderm Biopsy for Recurrent Implantation Failure (RIF) Patients: a Retrospective Study PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimized NGS Approach for Detection of Aneuploidies and Mosaicism in PGT-A and Imbalances in PGT-SR PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preimplantation genetic testing for aneuploidy: what technology should you use and what are the differences? PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Strategies of Preimplantation Genetic Testing for Aneuploidies in Women of Advanced Maternal Age: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. number1fertility.com [number1fertility.com]
- 12. clinicallab.com [clinicallab.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. sunfert.com [sunfert.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Preimplantation Genetic Testing (PGT) Assay Methodologies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178179#head-to-head-comparison-of-different-pgt-assay-methodologies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com